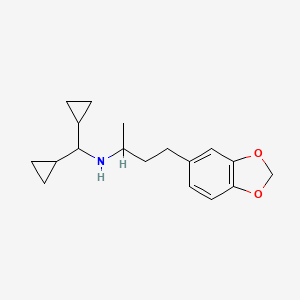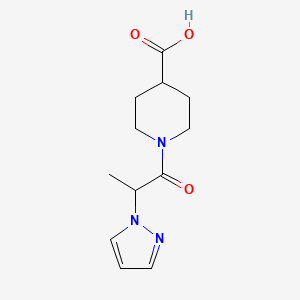
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure suggests that it may exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure that combines pyrazole and piperidine rings.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications:
作用机制
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a combination of pyrazole and piperidine rings. This unique structure may confer distinct pharmacological properties and biological activities compared to its analogs .
属性
IUPAC Name |
1-(2-pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(4-8-14)12(17)18/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVWLSCHVRVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
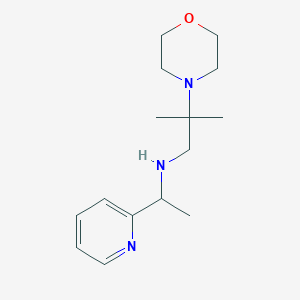
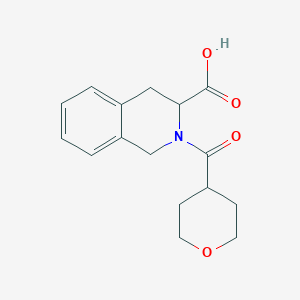
![3-[(2-Methylcyclohexyl)amino]benzamide](/img/structure/B7524974.png)
![2-Chloro-5-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7524978.png)
![3-[1-(2,5-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524991.png)
![3-[1-(2,4-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524995.png)
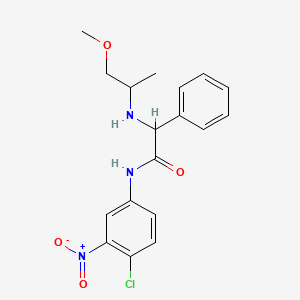
![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine](/img/structure/B7525021.png)
![2-[3-(4-Chlorophenoxy)propoxy]benzonitrile](/img/structure/B7525028.png)
![N-[(4-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7525036.png)
![N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7525037.png)
